1-(2-methoxyethyl)-1H-1,2,3,4-tetrazol-5-amine
Overview
Description
1-(2-Methoxyethyl)-1H-1,2,3,4-tetrazol-5-amine is an organic compound belonging to the tetrazole family. Tetrazoles are known for their diverse applications in pharmaceuticals, agriculture, and materials science due to their unique structural properties and reactivity. This compound, in particular, features a tetrazole ring substituted with a 2-methoxyethyl group and an amine group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methoxyethyl)-1H-1,2,3,4-tetrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methoxyethylamine with sodium azide and triethyl orthoformate, followed by cyclization to form the tetrazole ring. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxyethyl)-1H-1,2,3,4-tetrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Substitution: The tetrazole ring allows for nucleophilic substitution reactions, where the amine or methoxyethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or nitroso derivatives, while substitution can produce a variety of functionalized tetrazoles.
Scientific Research Applications
1-(2-Methoxyethyl)-1H-1,2,3,4-tetrazol-5-amine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays and as a potential ligand for studying enzyme interactions.
Medicine: Research explores its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 1-(2-methoxyethyl)-1H-1,2,3,4-tetrazol-5-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic carboxylate groups, allowing it to bind to active sites of enzymes, thereby inhibiting or modulating their activity. Additionally, the methoxyethyl and amine groups contribute to its binding affinity and specificity.
Comparison with Similar Compounds
1-(2-Methoxyethyl)-4H-1,2,3,4-tetrazole: Similar structure but different substitution pattern.
1-(2-Methoxyethyl)-1H-indole-3-amine: Contains an indole ring instead of a tetrazole ring.
2-Methoxyethylamine: Lacks the tetrazole ring but shares the methoxyethyl group.
Uniqueness: 1-(2-Methoxyethyl)-1H-1,2,3,4-tetrazol-5-amine is unique due to its combination of the tetrazole ring with the methoxyethyl and amine groups, providing a distinct set of chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-(2-methoxyethyl)tetrazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N5O/c1-10-3-2-9-4(5)6-7-8-9/h2-3H2,1H3,(H2,5,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQABMUWPUGHFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=NN=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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